![molecular formula C16H13N3O2 B11711942 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(E)-(4-hidroxifenil)metilideno]amino}-2-metilquinazolin-4(3H)-ona es un ligando de base de Schiff derivado de la quinazolinona. Este compuesto ha generado un interés significativo debido a sus posibles actividades biológicas, incluidas las propiedades anticancerígenas . La estructura de este compuesto incluye un núcleo de quinazolinona, que es un compuesto heterocíclico conocido por sus diversas propiedades farmacológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{[(E)-(4-hidroxifenil)metilideno]amino}-2-metilquinazolin-4(3H)-ona implica la reacción de 3-hidroxibenzaldehído con 3-amino-2-metil-4(3H)-quinazolinona en una proporción molar de 1:1 . La reacción se lleva a cabo típicamente en un solvente de etanol con unas pocas gotas de ácido acético glacial que actúan como catalizador . La mezcla se agita a temperatura ambiente, lo que lleva a la formación del ligando de base de Schiff.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. Se ha explorado el uso de procesos verdes asistidos por microondas para mejorar el rendimiento y reducir los tiempos de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
3-{[(E)-(4-hidroxifenil)metilideno]amino}-2-metilquinazolin-4(3H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, especialmente en el núcleo de quinazolinona.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Reactivos halogenados para la sustitución electrofílica; nucleófilos como las aminas para la sustitución nucleofílica.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de quinazolinona, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de 3-{[(E)-(4-hidroxifenil)metilideno]amino}-2-metilquinazolin-4(3H)-ona implica su interacción con varios objetivos moleculares. El ligando de base de Schiff puede quelar iones metálicos, formando complejos que pueden interferir con las vías biológicas. Estos complejos pueden inducir apoptosis en las células cancerosas mediante la generación de especies reactivas de oxígeno y la alteración de las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
2-metil-3-(4-(5-(4-(trifluorometil)fenil)isoxazol-3-il)fenil)quinazolin-4(3H)-ona: Conocido por sus propiedades analgésicas y antiinflamatorias.
3-amino-2-metil-quinazolin-4(3H)-ona: Utilizado como intermedio en la síntesis de varios derivados de quinazolinona.
Singularidad
3-{[(E)-(4-hidroxifenil)metilideno]amino}-2-metilquinazolin-4(3H)-ona destaca por su estructura de base de Schiff, que le permite formar complejos estables con iones metálicos. Esta propiedad mejora su potencial como agente anticancerígeno y un ligando versátil en química de coordinación .
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(20)9-7-12/h2-10,20H,1H3/b17-10+ |
Clave InChI |
KSARCODDNODDAY-LICLKQGHSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)O |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


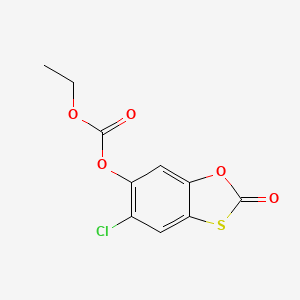

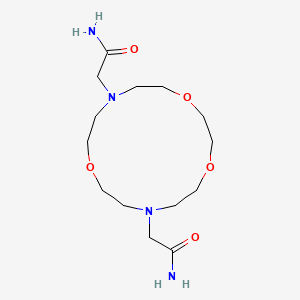

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
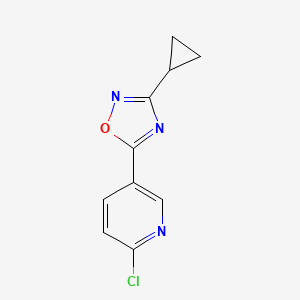
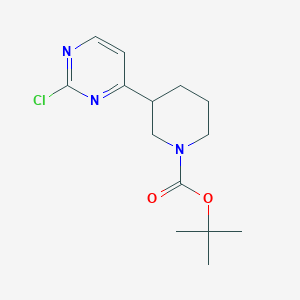
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)
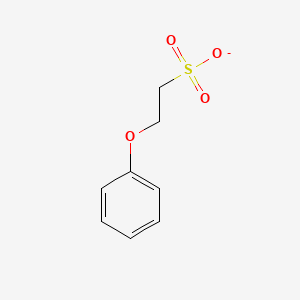

![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)
